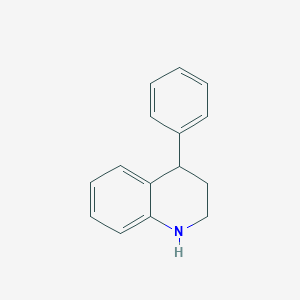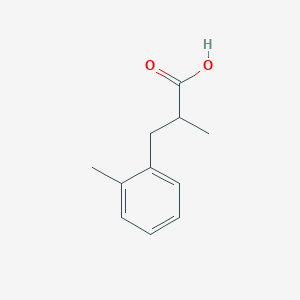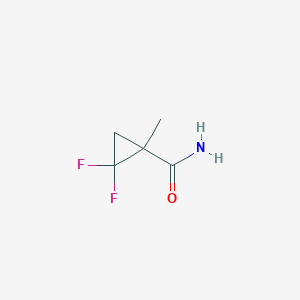
(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a complex molecule that likely exhibits a range of biological activities due to the presence of the oxazole and triazole rings. These heterocyclic structures are commonly found in compounds with various pharmacological properties. The methoxyphenyl and bromophenyl groups suggest potential for interaction with biological targets, possibly through hydrogen bonding or halogen interactions.
Synthesis Analysis
The synthesis of related triazole compounds often employs "click chemistry," which is a highly efficient method involving organic azides and terminal alkynes. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles with good to high yields . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate methoxyphenyl and bromophenyl substituents.
Molecular Structure Analysis
The molecular structure of related oxazole and triazole compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonds and intermolecular interactions that stabilize the molecule . These structural insights are crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of triazole and oxazole derivatives is influenced by the presence of substituents on the rings. For instance, the bromo and methoxy groups in related compounds can participate in further chemical transformations, such as cross-coupling reactions . The carboxylate group present in the compound can also be easily modified to yield a variety of functional groups, which is advantageous for the synthesis of diverse derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by the presence of the oxazole and triazole rings, as well as the substituents attached to them. Compounds with similar structures have been shown to exhibit a range of biological activities, including antiproliferative , anti-inflammatory , and antioxidant properties . The solubility, stability, and reactivity of the compound can be inferred from related compounds, which have been studied using techniques like HPLC/DAD-MS and NMR spectroscopy .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antibacterial Activity : A study by Nagaraj, Srinivas, & Rao (2018) synthesized novel compounds from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine. These compounds demonstrated significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae.
Structural Assignation : In another study, Wujec and Typek (2023) obtained a novel compound structurally similar to our compound of interest in good yield and assigned its structure using HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Chemical Synthesis and Structure Analysis : Kariuki et al. (2022) conducted a chemical synthesis of a compound structurally related to our compound of interest. They used NMR spectroscopy and X-ray diffraction for structural determination (Kariuki et al., 2022).
Synthesis of Triazole Derivatives for Biological Activities : Another study focused on the synthesis of novel 1,2,3-triazole tethered β-carboline derivatives. These compounds, including those with a 4-bromophenyl substituent, showed promising cytotoxic and antibacterial activities (Salehi et al., 2016).
Synthesis and Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with significant antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis of Triazolylmethyl Derivatives with Antidiabetic Activity : Vaddiraju et al. (2022) synthesized novel pyrazole-based heterocycles attached to a sugar moiety, showing moderate antidiabetic activity, highlighting the potential of similar structures for therapeutic applications (Vaddiraju et al., 2022).
properties
IUPAC Name |
[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O4/c1-13-20(25-26-27(13)16-10-8-15(23)9-11-16)22(28)30-12-18-14(2)31-21(24-18)17-6-4-5-7-19(17)29-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCIURQEQAIGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)thiazol-4-yl)benzoate](/img/structure/B3012558.png)


![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)

